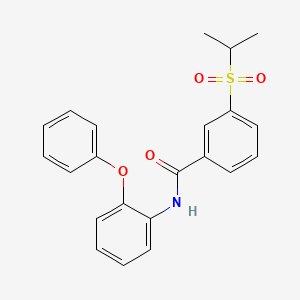![molecular formula C24H23NO4S B6485077 N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941972-15-2](/img/structure/B6485077.png)
N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide, more commonly known as N-BMPEA, is a synthetic compound that has been used extensively in scientific research. This compound has a wide range of applications in the field of biochemistry, physiology, and pharmacology. It has been used to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
N-BMPEA has been used in a variety of scientific research applications. It has been used in studies of drug metabolism and pharmacokinetics, as well as a tool to study the effects of drugs on the body. It has also been used to study the effects of various compounds on the nervous system, as well as the effects of various drugs on the cardiovascular system. Additionally, it has been used to study the effects of various compounds on the immune system.
Mechanism of Action
N-BMPEA has been found to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, such as appetite, mood, and sleep. By activating this receptor, N-BMPEA has been found to produce various effects, such as an increase in energy and alertness, as well as an increase in appetite.
Biochemical and Physiological Effects
N-BMPEA has been found to produce a variety of biochemical and physiological effects. It has been found to increase the release of serotonin, which is a neurotransmitter involved in the regulation of mood and behavior. Additionally, it has been found to increase the release of dopamine, which is a neurotransmitter involved in the regulation of motivation and reward. Furthermore, N-BMPEA has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
N-BMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in experiments. Additionally, it is relatively non-toxic and has a low cost, making it suitable for use in experiments. However, there are some limitations to the use of N-BMPEA in lab experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, it can be difficult to control the concentration of N-BMPEA in experiments.
Future Directions
N-BMPEA has a wide range of potential applications in the field of biochemistry, physiology, and pharmacology. In the future, N-BMPEA may be used to study the effects of various drugs on the nervous system, as well as the effects of various compounds on the immune system. Additionally, it may be used to study the effects of various drugs on the cardiovascular system. Furthermore, it may be used to study the effects of various compounds on the metabolism and pharmacokinetics of drugs. Finally, N-BMPEA may be used to study the effects of various compounds on the regulation of mood and behavior.
Synthesis Methods
N-BMPEA can be synthesized in a few different ways. One method involves the reaction of benzoyl chloride with 4-methylphenol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the reaction of ethanesulfonyl chloride with 4-methylphenol to form the desired product. Both of these methods are relatively simple and can be used to produce N-BMPEA in a laboratory setting.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-3-30(28,29)20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDXAHNUYWXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-9H-xanthene-9-carboxamide](/img/structure/B6485004.png)
![4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide](/img/structure/B6485005.png)
![4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485009.png)
![3-methoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485012.png)
![2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485020.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6485031.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)

